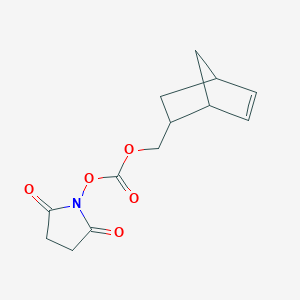

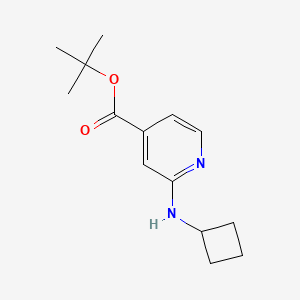

![molecular formula C14H11N3O3S2 B2720256 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795422-79-5](/img/structure/B2720256.png)

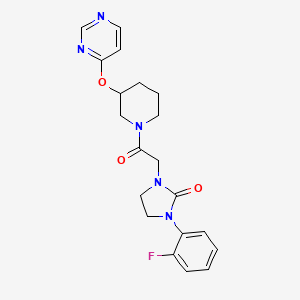

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as BTZ043, is a chemical compound that has been discovered to have potential as a new drug for the treatment of tuberculosis (TB). TB is a bacterial infection that affects the lungs and can be deadly if left untreated. The current treatment options for TB are limited and often have side effects, making the discovery of new drugs crucial for the management of this disease.

Scientific Research Applications

Microwave Assisted Synthesis

A study outlines the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones, demonstrating a rapid and efficient method for producing these pharmacologically active substances. This approach shows promise for antibacterial and antifungal applications (Mistry & Desai, 2006).

Antidiabetic and Renoprotective Activity

Research into benzazole, thiazolidinone, and azetidin-2-one derivatives has revealed compounds with significant antihyperglycemic and renoprotective activities. This underscores the potential of such compounds in the treatment of diabetes and kidney protection (Abeed, Youssef, & Hegazy, 2017).

Bioactive Heteroaryl Thiazolidine-2,4-Diones

The synthesis of bioactive heteroaryl thiazolidine-2,4-diones has been explored, with compounds displaying antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This indicates their potential in addressing microbial infections (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Antimicrobial and Anticancer Properties

Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties, showcasing the versatility of thiazolidine derivatives in pharmacological applications (Mohsen, Omar, Salama, & Eshba, 1985).

Antiproliferative Activity Against Human Cancer Cell Lines

A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been created, showing potent antiproliferative activity on various human cancer cell lines. This highlights their potential in cancer therapy (Chandrappa et al., 2008).

Molecular Docking Analysis for Antimicrobial and Antiproliferative Agents

A library of thiazolidin-2,4-dione derivatives was designed and screened for antimicrobial and anticancer potential through molecular docking studies, illustrating the importance of computational methods in drug discovery (Kumar et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to improve insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases , which are involved in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Pharmacokinetics

Compounds with similar structures, such as thiazolidin-2,4-dione (tzd) analogues, are known to exhibit a wide range of biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Thiazolidin-2,4-dione (tzd) analogues are known to improve insulin resistance, exhibit antimicrobial action, and scavenge reactive oxygen species (ros) .

properties

IUPAC Name |

3-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c18-11-7-21-14(20)17(11)8-5-16(6-8)13(19)12-15-9-3-1-2-4-10(9)22-12/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHADKFUWBJNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

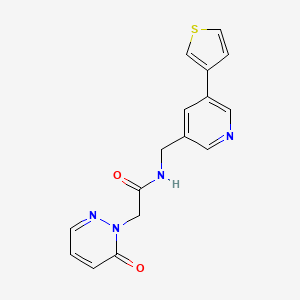

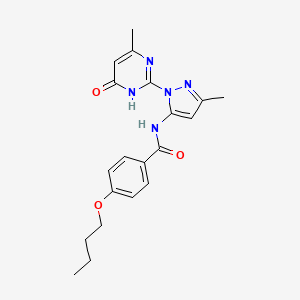

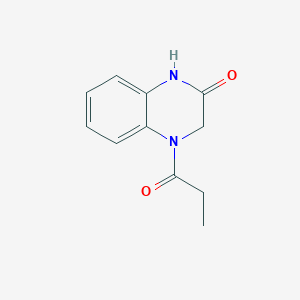

![4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2720173.png)

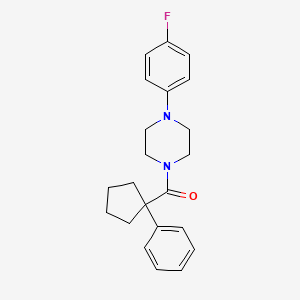

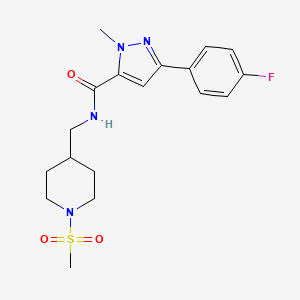

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2720180.png)

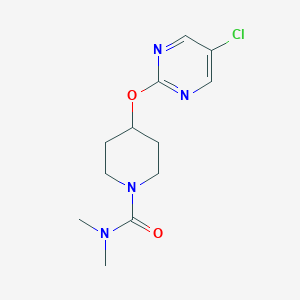

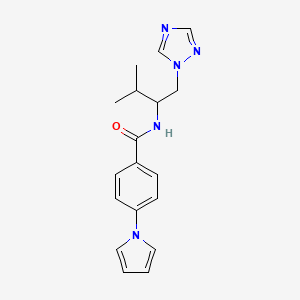

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2720183.png)

![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)